3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)-
Overview
Description
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the thione group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- typically involves the cyclization of acyl thiosemicarbazide derivatives. This reaction can be carried out in the presence of alkaline or acidic media . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency and minimal by-products.
Chemical Reactions Analysis
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The thione group can form covalent bonds with nucleophilic sites on biomolecules, leading to the disruption of their function . These interactions can affect various biological pathways, contributing to the compound’s antimicrobial, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- can be compared with other similar compounds, such as:
1,2,4-Triazole-3-thione derivatives: These compounds share the triazole and thione groups but differ in their substituents, leading to variations in their biological activities and chemical properties.
1,3,4-Thiadiazole derivatives: These compounds have a similar heterocyclic structure but with different ring atoms, resulting in distinct reactivity and applications. The uniqueness of 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISKSHYDXJAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358960 | |
Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39631-37-3 | |
Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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